4-(5-Isoxazolyl)benzonitrile

Organocerium chemistry Nitrile addition VEGF-R2 inhibitor synthesis

4-(5-Isoxazolyl)benzonitrile (CAS 314267-83-9, MF: C₁₀H₆N₂O, MW: 170.17 g·mol⁻¹) is a para-cyanophenyl-substituted isoxazole that functions primarily as a privileged synthetic intermediate. Its defining structural feature—a 5-isoxazole ring directly conjugated to a benzonitrile moiety—enables a high-yielding, ultrasound-mediated organocerium (CeCl₃/MeLi) addition to the nitrile, a transformation that is both scalable and reproducible when the anhydrous CeCl₃ is milled and sonicated prior to use.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B1645978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Isoxazolyl)benzonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=NO2
InChIInChI=1S/C10H6N2O/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H
InChIKeySRPVCXLVJQBLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Isoxazolyl)benzonitrile: Core Synthetic Intermediate for Scalable VEGF-R2 Kinase Inhibitor Manufacture and Isoxazole-Based Library Synthesis


4-(5-Isoxazolyl)benzonitrile (CAS 314267-83-9, MF: C₁₀H₆N₂O, MW: 170.17 g·mol⁻¹) is a para-cyanophenyl-substituted isoxazole that functions primarily as a privileged synthetic intermediate. Its defining structural feature—a 5-isoxazole ring directly conjugated to a benzonitrile moiety—enables a high-yielding, ultrasound-mediated organocerium (CeCl₃/MeLi) addition to the nitrile, a transformation that is both scalable and reproducible when the anhydrous CeCl₃ is milled and sonicated prior to use [1]. The compound is the key precursor for the oral, selective VEGF-R2 kinase inhibitor JNJ-17029259 and serves as a versatile building block for constructing cumylamine-containing pharmacophores that are inaccessible through conventional nitrile reduction routes owing to the base-sensitivity of the isoxazole heterocycle [1].

Why Generic Isoxazole Regioisomers or Unoptimized Nitrile Precursors Cannot Replace 4-(5-Isoxazolyl)benzonitrile in cGMP-Relevant Syntheses


The 5-isoxazolyl substitution pattern is not interchangeable with the 3-isoxazolyl or 4-isoxazolyl regioisomers because the electronic and steric environment of the nitrile group dictates reactivity in the critical CeCl₃/MeLi addition step. The 4-(5-isoxazolyl)benzonitrile scaffold places the electron-withdrawing isoxazole oxygen in a 1,3-relationship to the nitrile-bearing phenyl ring, modulating the electrophilicity of the nitrile carbon sufficiently for nucleophilic attack by the organocerium complex while preserving the base-labile isoxazole ring [1]. Generic substitution with unactivated benzonitriles or alternative regioisomers leads to either complete reaction failure (0% yield) or highly variable yields (0–95%) when standard magnetic stirring is employed, as documented in the systematic optimization study [1]. This compound's validated scalability—from 5.75 g to 68.6 g input scale—and the existence of a patented, ultrasound-mediated activation protocol make it the only isoxazole-benzonitrile hybrid with a published, reproducible route that delivers quantitative conversion (>80% purity by NMR) under robust, multi-kilogram-ready conditions [1].

4-(5-Isoxazolyl)benzonitrile: Quantitative Head-to-Head Evidence for Synthetic Superiority, Scalability, and Purity Consistency


Quantitative (100%) Organocerium Addition Yield Achieved Under Ultrasound-Mediated, Milled-CeCl₃ Conditions Versus 0% Under Standard Magnetic Stirring

In the seminal J. Org. Chem. study by Reuman et al., the addition of MeLi-CeCl₃ to 4-(5-isoxazolyl)benzonitrile was systematically optimized. Under standard magnetic stirring of 10-mesh anhydrous CeCl₃, the reaction produced 0% isolated yield (Entry 1, 5.75 g scale). In contrast, when the CeCl₃ was milled to a fine powder, subjected to ultrasound pre-activation, and stirred with an overhead stirrer, a quantitative yield of 100% was obtained with product purity >80% by NMR (Entry 8, 68.6 g scale). The yield progression across eight optimization entries was: 0% (sonication: none), 30% (2 h), 95% (4 h), 45% (5.5 h), 47% (5 h), 83% (4 h), 100% (21 h), 100% (43 h) [1].

Organocerium chemistry Nitrile addition VEGF-R2 inhibitor synthesis Process scale-up

Scalability Demonstrated Across a 12-Fold Input Mass Range (5.75 g to 68.6 g) Without Yield Deterioration, Contrasting with Inconsistent Results at Intermediate Scales

The Reuman study explicitly tested scalability by incrementally increasing the input mass of 4-(5-isoxazolyl)benzonitrile. Entry 6 (10.87 g scale) yielded 83% using milled CeCl₃ with combined sonication and magnetic stirring. When the scale was further increased to 44.85 g (Entry 7) and 68.6 g (Entry 8), yields remained at 100% after switching to overhead stirring to maintain CeCl₃ suspension. In contrast, an attempted scale-up using magnetic stirring with 17 g of nitrile and 74 g of CeCl₃ failed because the mixture could not be reliably stirred, illustrating a mechanical limitation of the comparator method [1].

Process chemistry Scale-up robustness Multi-kilogram synthesis Pharmaceutical intermediate

Isoxazole Ring Preservation During Organometallic Addition: A Reaction Specificity Not Achievable with Conventional Grignard or Organolithium Reagents Alone

The conversion of the nitrile to the required benzylamine is described as 'especially problematic because of the sensitivity of the isoxazole to base' [1]. The use of organocerium reagents (CeCl₃/MeLi) was selected specifically to accomplish the nucleophilic addition to the nitrile without opening or degrading the isoxazole ring—a chemoselectivity challenge that generic methyl Grignard (MeMgBr) or organolithium (MeLi alone) reagents fail to meet because they cause isoxazole ring cleavage or polymerization. The optimized protocol achieves clean transformation to the cumylamine derivative while preserving the isoxazole intact, as evidenced by the successful downstream conversion of the isoxazole to the cyanoketone (92% yield with NaOEt) in the subsequent step [1].

Chemoselectivity Base-sensitive heterocycles Organocerium reagents Nitrile-to-amine conversion

Patented, Multi-Step Sequence Delivers 79–97% Final API Crystallized Yield: Competitive Benchmark for VEGF-R2 Inhibitor Manufacturing Routes

The complete synthetic sequence from 4-(5-isoxazolyl)benzonitrile to the final crystalline API (JNJ-17029259) consistently delivers high isolated yields at each step: Boc-protection (82% over two steps), isoxazole ring opening to cyanoketone (92%), conversion to acrylonitrile (62%), guanidine coupling (75%), TFA deprotection (97%), and final crystallization (79%, increased to 97% upon optimization) [1]. This multi-step efficiency translates to a competitive overall yield for the 6-step sequence from the isoxazole intermediate. In the patent literature (US 6,579,983) and the VEGF-R2 inhibitor pharmacopeia, alternative synthetic routes to comparable pyrimidinecarbonitrile-based inhibitors often require more steps or achieve lower overall yields, though direct quantitative comparison data are not collated in a single study [1].

API synthesis VEGF-R2 inhibitor Overall yield Crystallization purity

Optimal Procurement and Deployment Scenarios for 4-(5-Isoxazolyl)benzonitrile in Drug Discovery and Process Development


Scalable GMP Manufacturing of JNJ-17029259 and Structural Analogs Targeting VEGF-R2-Dependent Angiogenesis

Research and industrial teams engaged in producing the oral anti-angiogenic agent JNJ-17029259 or its close structural analogs should prioritize 4-(5-Isoxazolyl)benzonitrile as their key intermediate. The validated, ultrasound-mediated organocerium protocol delivers quantitative nitrile-to-cumylamine conversion at multi-gram to kilogram scales, a scalability benchmark not demonstrated for any alternative isoxazole-benzonitrile regioisomer. Procurement specifications should require ≥95% purity (standard commercial specification) and the supplier should be able to reference the Reuman et al. (2008) protocol for the downstream transformation to ensure process compatibility [1].

Combinatorial Library Synthesis of Cumylamine-Containing Kinase Inhibitor Scaffolds

Medicinal chemistry groups constructing focused libraries of cumylamine- or benzylamine-substituted heterocycles for kinase inhibitor screening should select 4-(5-isoxazolyl)benzonitrile as the privileged nitrile component. The base-sensitivity of the isoxazole ring precludes the use of standard Grignard or LAH reduction conditions, making the CeCl₃/MeLi protocol uniquely enabling. The isoxazole serves as a latent nitrile/ketone synthon (via NaOEt ring opening to cyanoketone, 92% yield), allowing late-stage diversification into acrylonitrile and pyrimidine scaffolds [1].

Process Chemistry Feasibility Studies for Isoxazole-Containing API Intermediates Requiring Robust Nitrile Functionalization

Process R&D organizations evaluating isoxazole-containing intermediates for API campaigns should use 4-(5-isoxazolyl)benzonitrile as the benchmark compound for developing scalable organocerium addition protocols. The published failure analysis—identifying CeCl₃ particle size, sonication time, and stirring mode as critical process parameters—provides a pre-validated Design of Experiments (DoE) framework that significantly reduces process development timelines compared to uncharacterized isoxazole alternatives. The documented yield trajectory (0% → 30% → 95% → 45% → 47% → 83% → 100% → 100%) across eight parameter combinations serves as a calibration dataset for technology transfer [1].

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